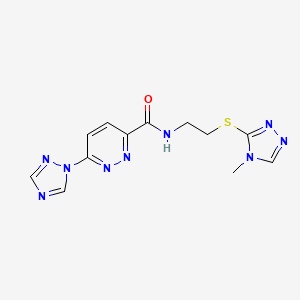
2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione is a complex organic compound with a unique structure that includes trifluoromethyl groups and an indane-1,3-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione typically involves multiple steps:
Starting Materials: : The synthesis begins with commercially available precursors such as 2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethane and 1,3-indanedione.
Formation of Intermediate: : The first step involves the reaction of 2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethane with a suitable aromatic amine, producing an intermediate compound.
Condensation Reaction: : The intermediate undergoes a condensation reaction with 1,3-indanedione in the presence of a catalyst, such as piperidine, under controlled temperature and pH conditions.
Purification: : The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production process is scaled up and optimized for efficiency and yield. This involves:
Large-Scale Reactors: : Utilizing large-scale reactors to handle higher volumes of reactants and solvents.
Optimized Conditions: : Fine-tuning reaction conditions like temperature, pressure, and solvent composition to maximize product yield and purity.
Automated Processes: : Implementing automated monitoring and control systems to ensure consistent quality and reproducibility of the compound.
Análisis De Reacciones Químicas
2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione undergoes various types of chemical reactions:
Types of Reactions
Oxidation: : It can be oxidized in the presence of strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: : Reduction reactions, often using hydrides, can convert specific functional groups into their reduced forms.
Substitution: : It undergoes electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and indane dione moiety.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Conditions depend on the nature of the substituents; common reagents include halogens and alkylating agents.
Major Products Formed
Oxidized derivatives (quinones)
Reduced products (alcohols, amines)
Substituted aromatic compounds
Aplicaciones Científicas De Investigación
2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione has diverse scientific research applications:
Chemistry
Catalysts: : Its unique structure makes it a potential ligand in transition metal catalysis.
Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Pathways: : Used in the study of biochemical pathways involving fluorinated compounds.
Medicine
Pharmacology: : Investigated for its therapeutic potential, particularly in areas like anti-inflammatory and anticancer research.
Industry
Material Science: : Its stability and unique properties make it useful in the development of new materials, such as coatings and polymers.
Mecanismo De Acción
The mechanism of action of 2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. It binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This affects various cellular pathways, leading to the desired biochemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Fluorinated Analogues: : Compounds with similar trifluoromethyl groups, such as 2,2,2-trifluoroethanol and trifluoromethylbenzene.
Indane Derivatives: : Other indane-1,3-dione derivatives with different substituents.
Uniqueness
2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione stands out due to its specific combination of fluorinated groups and indane-1,3-dione moiety, which confers distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]iminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F6NO3/c20-18(21,22)17(29,19(23,24)25)10-5-7-11(8-6-10)26-9-14-15(27)12-3-1-2-4-13(12)16(14)28/h1-9,27,29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMROMZNQBETKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-fluorophenyl)-1-[2-(4-methoxyanilino)-2-oxoethyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)


![ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2974257.png)



![4-[(Z)-2-Cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2974262.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2974268.png)

![4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2974271.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide](/img/structure/B2974274.png)
![Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974277.png)
